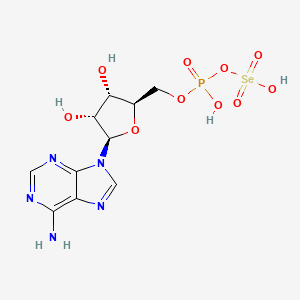

Adenylylselenate

Description

Properties

Molecular Formula |

C10H14N5O10PSe |

|---|---|

Molecular Weight |

474.2 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl selenono hydrogen phosphate |

InChI |

InChI=1S/C10H14N5O10PSe/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

XCADVMZZFPIERR-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O[Se](=O)(=O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[Se](=O)(=O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O[Se](=O)(=O)O)O)O)N |

physical_description |

Solid |

Origin of Product |

United States |

Synthetic Biology and Chemo Enzymatic Methodologies for Adenylylselenate and Its Derivatives

Enzymatic Synthesis of Adenylylselenate: Optimization and Pathway Engineering

The biosynthesis of this compound is primarily accomplished by enzymes that naturally participate in the sulfur assimilation pathway. These enzymes exhibit a degree of substrate promiscuity, allowing them to recognize and process selenate (B1209512), albeit with different efficiencies compared to their primary substrate, sulfate (B86663).

Elucidating the Role of ATP Sulfurylase (EC 2.7.7.4) in this compound Formation from Selenate

ATP sulfurylase, systematically named ATP:sulfate adenylyltransferase, is the first and pivotal enzyme in the activation of sulfate. nih.govwikipedia.org It catalyzes the reaction between ATP and inorganic sulfate to form adenosine (B11128) 5'-phosphosulfate (APS) and pyrophosphate. nih.gov Research has demonstrated that this enzyme can also utilize selenate as a substrate, transferring an adenylyl group from ATP to selenate to form this compound. semanticscholar.org

Studies using ATP sulfurylase from Saccharomyces cerevisiae have shown that in the presence of ATP and magnesium ions, selenate is converted into a compound identified as this compound (adenosine 5'-selenophosphate). nih.gov However, the structural characterization of this product is challenging due to its inherent instability. nih.gov The this compound formed is highly reactive, particularly with thiols such as reduced glutathione (B108866) (GSH). This reactivity leads to the non-enzymatic reduction of the "active selenate" to selenite (B80905), which is then further reduced by thiols to elemental selenium. nih.gov This reactivity likely explains how organisms lacking a dedicated sulfate reductase system can still incorporate selenium from selenate into seleno-amino acids. nih.gov

The enzyme from rat liver has also been studied, confirming its interaction with selenate among other inorganic oxyanions. nih.gov The reaction proceeds via the formation of a mixed anhydride (B1165640) bond between the adenylyl moiety and the selenate. semanticscholar.org

| Enzyme Source | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Selenate | This compound (APSe) | Product is unstable and readily reduced by thiols (GSH) to selenite. | nih.gov |

| Yeast | Sulfate | Adenylylsulfate (APS) | Forms a stable adenylic acid-anion anhydride. | semanticscholar.org |

| Rat Liver | Selenate | This compound (APSe) | Demonstrates substrate promiscuity, reacting with various oxyanions. | nih.gov |

Investigations into Adenylylsulfate Reductase (EC 1.8.99.2) in the Conversion of this compound to Selenite

Following its synthesis, the metabolic fate of this compound can involve reduction, mirroring the pathway of its sulfur analog, APS. Adenylylsulfate reductase (APS reductase) is an iron-sulfur flavoenzyme that catalyzes the two-electron reduction of APS to sulfite (B76179) and AMP. wikipedia.orgnih.gov This enzyme is a critical control point in sulfate assimilation in plants. researchgate.net

Given the chemical similarity between sulfur and selenium, APS reductase has been investigated for its role in selenium metabolism. wikipedia.org Research suggests the enzyme is involved in selenate tolerance and the metabolism of selenite. The dominant isozyme in Arabidopsis thaliana, APR2, has been implicated in the reduction of this compound to selenite, which is a key step in the detoxification and assimilation of selenium. wikipedia.org The catalytic mechanism, which involves a nucleophilic attack by the FAD cofactor on the sulfur atom of APS, is presumed to be similar for this compound, targeting the selenium atom instead. nih.gov

Research on 3'-Phosphothis compound Synthesis Mediated by Bifunctional 3'-Phosphoadenosine 5'-Phosphosulfate Synthases (PAPSS1,2, EC 2.7.1.25)

In eukaryotes, the activated sulfate donor for sulfotransferase reactions is not APS, but 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.govnih.gov PAPS is synthesized in a two-step process catalyzed by a bifunctional enzyme, PAPS synthase (PAPSS). nih.gov This enzyme possesses two distinct catalytic domains: an ATP sulfurylase domain (EC 2.7.7.4) and an APS kinase domain (EC 2.7.1.25). nih.govuniprot.org

The process for synthesizing the selenium analog, 3'-phosphothis compound (PAPSe), follows the same enzymatic logic.

Step 1 (ATP Sulfurylase activity): The C-terminal ATP sulfurylase domain of PAPSS catalyzes the formation of this compound from ATP and selenate. nih.gov

Step 2 (APS Kinase activity): The N-terminal APS kinase domain then catalyzes the phosphorylation of the 3'-hydroxyl group of the adenosine moiety of the newly formed this compound, using a second molecule of ATP. This reaction yields 3'-phosphothis compound (PAPSe) and ADP. nih.gov

In humans, two isoforms, PAPSS1 and PAPSS2, exist with differing tissue expression and kinetic properties. nih.gov The involvement of PAPSS in the metabolism of ingested selenate has been noted, indicating its crucial role in forming these activated selenium intermediates for further metabolic processes. uniprot.org

Chemo-Enzymatic Approaches for the Preparation of Radiolabeled or Modified this compound Analogs for Research Probes

The study of selenium metabolism and the enzymes involved often requires specialized molecular tools, such as radiolabeled or fluorescently tagged substrate analogs. Chemo-enzymatic synthesis, which combines the precision of enzymatic catalysis with the versatility of chemical synthesis, provides a powerful strategy for creating these probes. nih.gov

This approach can be used to generate this compound analogs that are difficult to produce through purely chemical or biological means. For instance, to create a radiolabeled version for tracer studies, a common strategy would involve:

Chemical Synthesis: A modified adenosine or ATP precursor is synthesized chemically. This modification could be a fluorescent tag, a photo-crosslinking group, or a bio-orthogonal handle for click chemistry.

Enzymatic Reaction: The purified enzyme, such as ATP sulfurylase or the full PAPSS enzyme, is then used to couple the chemically synthesized precursor with a radiolabeled selenate substrate (e.g., containing ⁷⁵Se).

This methodology allows for the precise and stereoselective introduction of the this compound moiety onto a custom-designed chemical scaffold. Similar chemo-enzymatic strategies have been successfully employed for the synthesis of various modified nucleotide analogs, such as S-adenosyl-L-methionine (SAM) and nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) derivatives, demonstrating the broad applicability of this principle. nih.govnih.gov

Exploration of Novel Biocatalysts and Engineered Enzyme Systems for Enhanced this compound Biosynthesis

While the native enzymes of the sulfur pathway can process selenate, their efficiency is often suboptimal. The search for improved biocatalysts for this compound synthesis is an active area of research, pursuing two primary avenues: discovery and engineering.

Discovery of Novel Biocatalysts: This involves screening organisms from environments with high selenium content or extremophiles, which may harbor enzymes with naturally higher specificity or stability for processing selenate. Environmental sampling and metagenomic screening are powerful tools in this search. daneshyari.com

Protein Engineering: Existing enzymes, primarily ATP sulfurylase, can be modified using protein engineering techniques to enhance their performance. daneshyari.com

Rational Design: Based on the crystal structure of the enzyme, specific amino acid residues in the active site can be mutated to improve binding affinity for selenate or to increase catalytic turnover.

Directed Evolution: This technique involves generating large libraries of enzyme variants through random mutagenesis and screening them for improved activity with selenate. This approach can identify beneficial mutations that may not be obvious from rational design alone.

The goal of these efforts is to develop robust and efficient enzyme systems for the predictable and high-yield production of this compound and its derivatives, which can be used for a wide range of applications in synthetic biology, metabolic engineering, and biomedical research.

Advanced Structural and Analytical Characterization Techniques in Adenylylselenate Research

High-Resolution Spectroscopic Approaches for Adenylylselenate Molecular Architecture Elucidation.

High-resolution spectroscopic techniques are indispensable for deciphering the intricate molecular architecture of this compound, providing insights into its bonding, electronic structure, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Conformational Dynamics and Site-Specific Interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the detailed structure, conformational dynamics, and site-specific interactions of this compound in solution. While direct experimental NMR spectra for this compound were not explicitly detailed in the provided literature, predicted 1D ¹H NMR and ¹³C NMR spectra for 3'-Phosphothis compound, a derivative biosynthesized from this compound, are available. hmdb.ca Similarly, for this compound itself, ECMDB indicates the availability of predicted ¹H and ¹³C NMR spectra. ecmdb.ca The presence of this compound as a metabolite in studies utilizing NMR-based metabolomics further underscores the applicability of this technique. researchgate.net

For a compound like this compound, NMR would typically involve:

¹H NMR Spectroscopy: This technique would be used to identify and assign proton resonances from the adenosine (B11128) moiety (purine base and ribose sugar) and the selenonooxyphosphate group. Chemical shifts of protons adjacent to the selenium and phosphorus atoms would provide valuable information about their electronic environment.

¹³C NMR Spectroscopy: Carbon-13 NMR would complement ¹H NMR by providing insights into the carbon backbone of the adenosine unit. The chemical shifts of carbons in proximity to the selenium and phosphorus centers would be particularly indicative of the bonding and electronic distribution.

Two-dimensional NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish through-bond and through-space correlations. These experiments are crucial for confirming the connectivity of atoms, including the linkage between the adenosine, phosphate (B84403), and selenonooxy groups, and for resolving complex spectral overlaps.

Phosphorus-31 (³¹P) NMR and Selenium-77 (⁷⁷Se) NMR: Given the presence of phosphorus and a naturally abundant NMR-active selenium isotope (⁷⁷Se), ³¹P NMR and ⁷⁷Se NMR would offer direct insights into the chemical environment of these key atoms. The chemical shifts and coupling patterns in these spectra would be highly diagnostic of the specific phosphoselenate linkage and the oxidation state of selenium.

By analyzing the chemical shifts, coupling constants, and cross-peak patterns from these NMR experiments, researchers can precisely elucidate the molecular architecture of this compound, understand its conformational preferences in solution, and identify any specific interactions it might undergo in various environments.

Mass Spectrometry (MS) for Isotopic Tracing and Metabolite Identification in Complex Biological Mixtures.

Mass spectrometry (MS) is a highly sensitive and specific analytical technique crucial for the identification, quantification, and isotopic tracing of this compound, particularly in complex biological matrices. This compound has been successfully identified and quantified in metabolomic studies using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC/MS). nih.govnih.gov For instance, its levels were observed to decrease in the ovaries of FSH-stimulated mice, as determined by UPLC/MS-based metabolomic profiling. nih.govnih.gov

Key applications of MS in this compound research include:

Accurate Mass Measurement: High-resolution mass spectrometry can precisely determine the exact mass of this compound and its adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). Predicted Collision Cross Section (CCS) values for various this compound adducts are available, which are beneficial for identification using ion mobility-mass spectrometry. uni.lu

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns that serve as a molecular fingerprint for identification. Predicted LC-MS/MS spectra for this compound are available, aiding in its confident identification in experimental datasets. hmdb.ca

Isotopic Tracing: Selenium possesses a distinct isotopic signature (e.g., ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se), making MS an ideal tool for isotopic tracing experiments. researchgate.net This allows researchers to track the metabolic fate of selenium-containing compounds like this compound and differentiate them from their sulfur analogs, which lack these unique isotopic patterns. researchgate.net

Metabolite Identification: In metabolomics workflows, MS, especially when coupled with chromatographic separation (LC-MS), enables the sensitive and specific detection and identification of this compound and its potential metabolites within biological samples. This is critical for understanding its role in metabolic pathways.

X-ray Absorption Spectroscopy (XAS) for Determining Selenium Speciation and Coordination in this compound.

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed insights into the electronic and local geometric structure of specific atoms within a molecule. rsc.orgspringernature.comnih.gov For this compound, XAS would be particularly valuable for characterizing the selenium atom's speciation and coordination environment.

An XAS spectrum is typically divided into two main regions:

X-ray Absorption Near-Edge Structure (XANES): The XANES region provides information about the formal oxidation state of the absorbing atom and its local coordination environment. rsc.orgspringernature.com For this compound, XANES would be instrumental in confirming the oxidation state of the selenium atom within the selenonooxyphosphate group, which is expected to be Se(VI) similar to selenate (B1209512).

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region yields quantitative local structural information, including bond distances, coordination numbers, and the types of neighboring atoms. rsc.orgspringernature.com Applied to this compound, EXAFS could precisely determine the bond lengths between selenium and its coordinating oxygen atoms, and potentially the phosphorus atom, thereby confirming the selenonooxyphosphate linkage and its precise geometry.

While specific studies applying XAS directly to this compound were not found in the provided search results, the general principles of XAS make it highly applicable to selenium-containing compounds. XAS is routinely used to study the speciation of various elements, including selenium, in diverse chemical and biological systems. rsc.orgspringernature.comnih.govnih.gov Its element-specific nature and sensitivity make it an ideal technique for elucidating the precise local structure and electronic properties of the selenium center in this compound.

Advanced Chromatographic and Electrophoretic Methods for this compound Isolation, Purification, and Purity Assessment.

Advanced chromatographic and electrophoretic methods are fundamental for the isolation, purification, and purity assessment of this compound from complex matrices, whether synthetic or biological.

Ultra-Performance Liquid Chromatography (UPLC): UPLC, often coupled with mass spectrometry (UPLC/MS), has been successfully employed for the metabolomic profiling of biological samples where this compound was identified. nih.govnih.gov This demonstrates UPLC's efficacy in separating this compound from a multitude of other compounds present in biological extracts. The high resolution and speed of UPLC are advantageous for both analytical and preparative separations.

Paper Strip Electrophoresis: An electrophoretic technique, specifically low-voltage, hanging paper strip electrophoresis, has been described for separating adenosine 5'-phosphoselenate (a synonym for this compound) from radiolabeled substrates like Na₂(⁷⁵SeO₄) in crude bacterial or mammalian extracts. ebi.ac.uk This method highlights the utility of electrophoresis for separating this compound based on its charge, particularly from other charged species in a mixture.

Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS): This "metallomics" approach is highly valuable for the speciation of elements like selenium in biological systems. core.ac.ukresearchgate.net LC-ICP-MS can be used to separate different selenium-containing species, including this compound, and quantify their elemental composition, providing insights into their trafficking and transformations within biological systems. researchgate.net

The selection of a specific chromatographic or electrophoretic method depends on the sample complexity, the desired purity, and the scale of isolation. Techniques such as reversed-phase chromatography, ion-exchange chromatography, or size-exclusion chromatography could be optimized based on this compound's polarity, charge, and molecular size. These methods are critical not only for obtaining pure this compound for further characterization but also for assessing its purity in various research contexts.

Development and Validation of Sensitive In Vitro Assays for this compound Quantification in Biological Matrices.

The accurate quantification of this compound in biological matrices necessitates the development and validation of sensitive in vitro assays, given its likely low concentrations in physiological systems.

Radioactive Electrophoretic Assay: An established in vitro assay for ATP sulfurylase activity involves the production of adenosine 5'-phosphoselenate (this compound) from selenate using radioactive Na₂(⁷⁵SeO₄) as a substrate. The formation of the radiolabeled this compound product is then quantified by low-voltage, hanging paper strip electrophoresis. ebi.ac.uk This assay demonstrates a highly sensitive approach for quantifying this compound, albeit indirectly through its enzymatic formation.

Chromatography-Mass Spectrometry (LC-MS/MS): As highlighted in metabolomic studies, UPLC/MS has been used to quantify this compound in biological samples, such as mouse ovarian tissues. nih.govnih.gov The development of dedicated LC-MS/MS assays for this compound would involve optimizing sample preparation (e.g., extraction, protein precipitation), chromatographic separation (e.g., column chemistry, mobile phases), and mass spectrometry parameters (e.g., electrospray ionization mode, multiple reaction monitoring (MRM) transitions). The use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision in quantitative LC-MS/MS assays, compensating for matrix effects and variations in sample processing.

Enzymatic Assays: Beyond the ATP sulfurylase assay, if other enzymes that specifically metabolize this compound are identified, enzymatic assays could be developed. These assays would typically couple the this compound-dependent reaction to a detectable signal (e.g., absorbance, fluorescence, or luminescence), allowing for its quantification.

Validation of these in vitro assays is paramount to ensure their reliability and robustness for biological applications. Key validation parameters include:

Linearity: Demonstrating a proportional relationship between this compound concentration and assay response over a defined range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified.

Accuracy: Assessing the closeness of measured values to the true concentration.

Precision: Evaluating the reproducibility of measurements under various conditions (e.g., intra-day, inter-day).

Selectivity/Specificity: Ensuring that the assay specifically measures this compound without interference from other compounds in the biological matrix.

Matrix Effects: Evaluating the influence of the biological sample matrix on the assay's performance.

By rigorously validating these assays, researchers can confidently quantify this compound in diverse biological matrices, facilitating a deeper understanding of its biological roles and metabolic pathways.

Compound Names and PubChem CIDs

Enzymatic Mechanisms and Metabolic Fluxes Involving Adenylylselenate

Detailed Enzyme Kinetics and Substrate Specificity of Adenylylselenate-Metabolizing Enzymes

The enzymes responsible for this compound synthesis and subsequent transformations exhibit specific kinetic properties and substrate preferences that dictate the flow of selenium through metabolic pathways.

ATP sulfurylase (ATP:sulfate (B86663) adenylyltransferase, EC 2.7.7.4), also known as sulfate adenylyltransferase, is the primary enzyme responsible for the initial activation of selenate (B1209512). This enzyme catalyzes the transfer of an adenylyl group from ATP to selenate, forming this compound (APSe) and pyrophosphate (PPi) nih.govbiointerfaceresearch.comexcedr.comwikipedia.org. This reaction is analogous to the formation of adenylylsulfate (APS) from sulfate and ATP excedr.comwikipedia.org.

The kinetic characterization of ATP sulfurylase reveals its ability to utilize selenate as an alternative substrate to sulfate. Studies have shown that ATP sulfurylase from various organisms, including the model sulfate-reducing microorganism Desulfovibrio alaskensis G20, can activate selenate biorxiv.org. The enzyme's affinity for selenate and its turnover kinetics are critical determinants of the rate at which selenate enters the metabolic pathway. For instance, in cultured tobacco cells, selenate can cause derepression of ATP sulfurylase activity, even at subtoxic concentrations, suggesting its active participation in the sulfate assimilation pathway pnas.org. This derepression effect indicates that selenate interacts with the regulatory mechanisms of the enzyme, potentially by forming a seleno-analog of a repressing end-product, which then antagonizes the normal repression mechanism pnas.org.

A summary of the reaction catalyzed by ATP sulfurylase is presented in Table 1.

Table 1: Reaction Catalyzed by ATP Sulfurylase

| Substrates | Products | Enzyme | EC Number |

| ATP + Selenate | This compound + PPi | ATP Sulfurylase (Sulfate Adenylyltransferase) | 2.7.7.4 wikipedia.org |

Adenylylsulfate reductase (APS reductase, EC 1.8.99.2) plays a crucial role in the subsequent reduction of this compound. While primarily known for catalyzing the reversible two-electron reduction of adenylylsulfate (APS) to sulfite (B76179) and AMP, APS reductase also acts on this compound, converting it to selenite (B80905) wikipedia.orgpathbank.orgresearchgate.netresearchgate.net. This highlights the enzyme's broad substrate specificity, accommodating the selenium analog due to the chemical similarities between sulfur and selenium.

The catalytic mechanism of APS reductase typically involves an electron donor, such as reduced flavin adenine (B156593) dinucleotide (FAD) or thioredoxin wikipedia.orgresearchgate.netresearchgate.netwikipedia.org. In the case of APS reduction, the mechanism is proposed to involve a nucleophilic attack of the N5 atom of FAD on the sulfate sulfur of APS, leading to a FAD-APS intermediate that subsequently decays to AMP and a FAD-sulfite intermediate researchgate.net. A similar mechanistic pathway is presumed for this compound, where the selenium atom undergoes reduction.

Structural studies of APS reductase, such as from Archaeoglobus fulgidus and Desulfovibrio gigas, reveal that the enzyme is an iron-sulfur flavoenzyme, often existing as a heterodimer or heterotetramer wikipedia.orgresearchgate.netnih.gov. The active site cleft is crucial for substrate binding, with specific residues and loops influencing substrate specificity wikipedia.orgnih.gov. The ability of APS reductase to process this compound underscores its importance in the reductive assimilation pathway of selenium, facilitating the conversion of activated selenate to a more reduced form, selenite, which can then be further metabolized pathbank.org.

The activity of enzymes involved in this compound metabolism, particularly ATP sulfurylase and adenylylsulfate reductase, is subject to various regulatory mechanisms. These mechanisms ensure proper cellular homeostasis and response to environmental selenium levels.

ATP sulfurylase activity is known to be regulated, and this regulation is influenced by the presence of selenate. For instance, in cultured tobacco cells, selenate can cause derepression of ATP sulfurylase, suggesting that the enzyme's activity is modulated in response to selenium availability pnas.org. This derepression is thought to occur because the seleno-analog of a repressing end-product (likely a sulfur-containing compound) interferes with the normal feedback inhibition mechanism pnas.org. This implies a complex regulatory interplay where selenate, by mimicking sulfate, can alter the control of the primary sulfate assimilation pathway.

Adenylylsulfate reductase (APSR) also exhibits regulatory features. For example, studies on APSR from Desulfovibrio gigas suggest a potential self-regulation mechanism involving the C-terminus of the beta-subunit nih.gov. The binding of AMP, a product of the APS reductase reaction, can lead to the dissociation of the inactive hexameric form of APSR into functional dimers, presumably by reorienting the C-terminus away from the active site nih.gov. This allosteric regulation by AMP could also extend to the enzyme's activity with this compound, influencing the rate of selenite production. Such regulatory mechanisms are vital for controlling metabolic flux and preventing the accumulation of potentially toxic intermediates.

In Vivo Metabolic Flux Analysis of Selenocompound Metabolism through the this compound Pathway

In vivo metabolic flux analysis provides insights into the actual flow of selenocompounds through the this compound pathway within living organisms. This pathway is a critical entry point for selenate into cellular metabolism, particularly in plants and microorganisms.

The initial step of selenate uptake is often mediated by sulfate transporters due to the chemical similarity between selenate and sulfate biointerfaceresearch.comnih.gov. Once inside the cell, selenate is activated by ATP sulfurylase to form this compound (APSe) nih.govbiointerfaceresearch.com. This activation is considered a rate-limiting step in selenate assimilation in some organisms nih.gov. For instance, overexpression of ATP sulfurylase in Indian mustard (Brassica juncea) leads to increased selenate uptake, reduction, and enhanced tolerance to selenium nih.govresearchgate.net. Transgenic plants with higher ATP sulfurylase activity showed 2- to 3-fold higher selenium accumulation in shoots and 1.5-fold higher in roots compared to wild-type plants when exposed to selenate nih.govresearchgate.net. This demonstrates that increasing the activity of ATP sulfurylase can significantly enhance the metabolic flux of selenate into organic forms.

Following the formation of this compound, it is subsequently reduced, primarily by adenylylsulfate reductase, to selenite pathbank.org. Selenite can then be further reduced and incorporated into selenoamino acids such as selenocysteine (B57510) and selenomethionine (B1662878), which are essential components of selenoproteins biointerfaceresearch.comresearchgate.net. The this compound pathway is thus a central axis for the assimilatory reduction of inorganic selenate into organic selenium compounds.

The metabolic pathway of selenate assimilation, involving this compound, is summarized in Figure 1 (conceptual diagram).

Figure 1: Simplified Metabolic Flux of Selenate through this compound Pathway

This pathway is crucial for understanding selenium biofortification strategies in plants and the detoxification mechanisms in various organisms nih.govresearchgate.net.

Investigation of Allosteric Regulation and Specific Cofactor Requirements for this compound Transformations

The enzymatic transformations of this compound are subject to allosteric regulation and require specific cofactors for their activity. These regulatory mechanisms and cofactor dependencies are critical for controlling the efficiency and directionality of selenium metabolism.

As discussed in Section 4.1.3, adenylylsulfate reductase (APSR), which metabolizes this compound, can be allosterically regulated. The binding of AMP, a product of the APS reductase reaction, has been shown to influence the oligomerization state of APSR from Desulfovibrio gigas, converting an inactive hexamer into functional dimers nih.gov. This conformational change, potentially by altering the C-terminal segment's interaction with the active site, suggests a feedback inhibition mechanism where high AMP levels could modulate the enzyme's activity on both APS and its selenium analog, this compound nih.gov.

Regarding cofactor requirements, ATP sulfurylase requires ATP as a substrate to activate selenate, forming this compound and pyrophosphate nih.govbiointerfaceresearch.comexcedr.comwikipedia.org. This reaction is an energy-dependent process, consuming ATP.

Adenylylsulfate reductase, on the other hand, is an oxidoreductase that requires electron donors for the reduction of this compound to selenite. Common cofactors for APS reductase include reduced flavin adenine dinucleotide (FAD) and thioredoxin wikipedia.orgresearchgate.netresearchgate.netwikipedia.org. These cofactors provide the necessary reducing equivalents for the redox transformation of the selenium compound. The specific nature and availability of these cofactors can thus significantly impact the metabolic flux through the this compound pathway.

Cellular and Systems Biology of Adenylylselenate

Intracellular Compartmentation and Transport Mechanisms of Adenylylselenate

The precise intracellular compartmentation and dedicated transport mechanisms for this compound are not yet extensively elucidated in scientific literature. However, general principles of cellular organization and metabolite transport provide insights into how such a compound might be handled. Cells maintain distinct biochemical environments through compartmentalization, with various organelles facilitating specific metabolic pathways. nih.govecsci.co.krresearchgate.net The movement of metabolites across cellular and organellar membranes is governed by specific transporters or facilitated by diffusion. nih.govresearchgate.netnih.gov

Given that this compound is a phosphorylated and adenylylated compound, its transport could potentially involve mechanisms similar to those for other nucleotides or activated sulfate (B86663) compounds. For instance, Adenylylsulfate (APS), a sulfur analog, is known to be an active form of sulfate and is involved in various metabolic processes. biolog.de The transport of selenate (B1209512), a precursor to various organoselenium compounds, into plant cells is facilitated by sulfate transporters due to their chemical resemblance. researchgate.netfrontiersin.orgnih.gov While direct evidence for this compound-specific transporters is lacking, its intracellular distribution would likely be influenced by the enzymes involved in its synthesis and consumption, potentially localizing it to compartments where these reactions occur.

Interplay of this compound Metabolism with Cellular Redox Homeostasis and Oxidative Stress Responses

The direct interplay of this compound metabolism with cellular redox homeostasis and oxidative stress responses remains an area requiring further dedicated research. However, selenium, as an essential trace element, plays a critical role in maintaining redox balance and defending against oxidative stress in living organisms. biolog.denih.govfishersci.iempg.deamericanelements.com Many of selenium's beneficial effects are mediated through its incorporation into selenoproteins, such as glutathione (B108866) peroxidase (GPx) and thioredoxin reductase (TrxR), which are key components of antioxidant defense systems. fishersci.iewikidata.org

Oxidative stress, defined as an imbalance between the generation of oxidants and antioxidative defenses, can lead to cellular damage. nih.gov Selenium-containing enzymes help to neutralize reactive oxygen species (ROS), thereby protecting cellular macromolecules. nih.govfishersci.ie While this compound's specific contribution to these pathways is not well-documented, its existence within the broader selenium metabolic network suggests a potential, albeit indirect, influence. If this compound serves as an intermediate in the synthesis of other biologically active selenium compounds or is involved in the activation of selenium, its metabolic flux could impact the availability of selenium for selenoprotein synthesis, and consequently, affect the cellular capacity to manage oxidative stress. Studies on selenium exposure have shown that it can influence pathways related to inflammation and immune responses, which are closely linked to redox status. wikipedia.org

Gene Expression and Proteomic Responses in Organisms to Altered this compound Levels or Selenium Exposure

While specific studies on gene expression and proteomic responses directly attributable to altered this compound levels are scarce, extensive research has explored the impact of general selenium exposure on the transcriptome and proteome of various organisms. These studies provide valuable insights into the cellular adaptive mechanisms to varying selenium availability.

Gene Expression Responses: Selenium status significantly influences the expression of numerous genes, including those encoding selenoproteins and non-selenoproteins. wikipedia.orgresearchgate.net For instance, suboptimal selenium concentrations have been shown to impact the expression of over 250 genes. wikipedia.org Transcriptomic analyses have revealed correlations between selenium levels and the expression of genes involved in diverse cellular processes, such as cytoskeleton remodeling and NF-κB signaling, as observed in human rectal biopsies. wikipedia.org Furthermore, selenium deficiency is linked to various health issues, with transcriptional analyses identifying potential cellular pathways related to selenium regulation in diseases like Keshan and Kashin-Beck disease. researchgate.net

Proteomic Responses: Proteomic studies complement gene expression data by revealing changes at the protein level, which can be influenced by mRNA levels, post-translational modifications, and protein localization. wikipedia.org Research in Saccharomyces cerevisiae yeast cells exposed to selenium enrichment demonstrated differential expression of several proteins, including mitochondrial malate (B86768) dehydrogenase, ATP-dependent RNA helicase dbp3, and tryptophan dimethylallyltransferase. fishersci.ie This indicates that selenium can dynamically alter the proteome, affecting processes like transcription, translation, and general metabolism. fishersci.ie

In microalgae, such as Dunaliella salina, quantitative proteomic studies under selenite (B80905) treatment revealed significant alterations in proteins associated with stress responses, amino acid metabolism, and energy production pathways. wikidata.org Notably, glutathione peroxidase (GPX7), a key selenium-containing antioxidant enzyme, was identified with altered abundance, suggesting a direct role in antioxidative stress responses. wikidata.org The upregulation of proteins involved in photoreactions and oxidative phosphorylation further indicated the organism's ability to balance energy demand and production under selenite stress. wikidata.org

The following table summarizes some observed proteomic changes in Saccharomyces cerevisiae under selenium enrichment:

| Protein Name | Observed Change (Selenium Enriched vs. Control) | Implication | Source |

| Mitochondria Malate Dehydrogenase | Higher levels | Potential impact on metabolic pathways, e.g., citric acid cycle | fishersci.ie |

| ATP-dependent RNA helicase dbp3 | Higher levels | Intensified processes in efficient pre-rRNA processing | fishersci.ie |

| Tryptophan Dimethylallyltransferase | Higher levels | Possible role in secondary metabolite synthesis or specific pathways | fishersci.ie |

| Alanyl-tRNA editing protein AlaX | Higher levels | Suggests changes in protein synthesis or quality control | fishersci.ie |

| GAPDH | Decreased abundance | Negative effect on the expression of glycolytic genes | fishersci.ie |

These findings collectively underscore the profound impact of selenium, and by extension, its metabolic intermediates like this compound, on the cellular machinery at both transcriptional and translational levels, influencing a wide array of biological processes and stress responses.

Computational Modeling and Simulation of this compound Metabolic Networks within Cellular Contexts

Computational modeling and simulation are powerful tools in systems biology for understanding complex metabolic networks and predicting cellular behavior. wikipedia.orgfishersci.cawikipedia.orgctdbase.orgfishersci.ca While specific, dedicated computational models for this compound metabolic networks are not widely reported, the methodologies exist to integrate this compound into broader metabolic reconstructions.

Metabolic network modeling involves reconstructing metabolic pathways from genomic and biochemical data, converting them into mathematical representations, and then evaluating them through simulations. ctdbase.org Common approaches include:

Flux Balance Analysis (FBA): Predicts flux distributions in a metabolic network at a steady state, often used for genome-scale metabolic networks. wikipedia.org

Metabolic Flux Analysis (MFA): Quantitatively estimates intracellular flows through metabolic pathways, often using isotopic labeling data. wikipedia.orgfishersci.ca

Dynamic Modeling (Kinetic Modeling): Describes temporal adjustments in metabolism in response to environmental stimuli or during growth and development. wikipedia.org

These computational tools can assist in understanding how organisms allocate resources, predict growth yields, assess network robustness, and identify gene essentiality. ctdbase.org The inclusion of this compound into such models would require detailed kinetic parameters for its synthesis and consumption, as well as information on its transporters and regulatory interactions. Given that this compound has been identified in metabolomics datasets nih.govfishersci.no, this experimental data could be used to constrain and validate computational models that aim to understand selenium metabolism more comprehensively. Computational biology efforts are increasingly incorporating multi-omics data (genomic, transcriptomic, proteomic, metabolomic) to build more accurate and predictive models of cellular processes. wikipedia.orgwikipedia.org

This compound in Inter-organismal Interactions and Environmental Biotransformations (e.g., Phytoremediation Research)

The role of this compound in inter-organismal interactions and environmental biotransformations, particularly in phytoremediation research, is not directly detailed in current literature. However, selenium's broader environmental cycle and its interactions with organisms, including plants and microbes, are well-established.

Selenium Biotransformations and Phytoremediation: Phytoremediation is an environmentally friendly biotechnology that utilizes plants and their associated microbes to clean up contaminated environments, including those with selenium. frontiersin.org This process involves several mechanisms:

Phytoextraction: Plants absorb selenium from the soil and accumulate it in their biomass. frontiersin.orgaloki.hu

Phytovolatilization: Plants convert absorbed selenium into volatile, less toxic forms, such as dimethylselenide (DMSe) and dimethyl diselenide (DMDSe), which are then released into the atmosphere. researchgate.netapms.org

Rhizofiltration: Roots absorb or adsorb contaminants from water. frontiersin.org

Phytostabilization: Plants immobilize pollutants in the soil, reducing their mobility and bioavailability. aloki.hu

Plants can take up various forms of selenium, including selenate (SeO₄²⁻), selenite (SeO₃²⁻), and organoselenium compounds like selenocysteine (B57510) (SeCys) and selenomethionine (B1662878) (SeMet). nih.gov Selenate uptake by plant roots is often facilitated by high-affinity sulfate transporters due to the chemical similarity between selenate and sulfate. researchgate.netfrontiersin.orgnih.gov Once inside the plant, selenium undergoes metabolic transformations, with selenate being reduced to selenide (B1212193) (Se²⁻) and incorporated into selenoamino acids. researchgate.net The methylation of selenocysteine is a key mechanism for selenium tolerance in hyperaccumulating plants, leading to the production of volatile selenium compounds. researchgate.net

While this compound has not been explicitly identified as a major intermediate in these environmental biotransformation pathways, its presence in metabolomics data nih.gov suggests it could potentially be a transient intermediate in the activation or detoxification of selenium within certain organisms. Further research is needed to determine if this compound plays a specific role in the uptake, translocation, or volatilization of selenium by plants or microbes in contaminated environments. Understanding such a role could open new avenues for optimizing phytoremediation strategies or exploring novel inter-organismal interactions involving selenium.

Comparative Biochemistry and Evolutionary Considerations of Adenylylselenate Pathways

Evolutionary Adaptations in Selenium Accumulator Organisms (Astragalus bisulcatus) Involving Adenylylselenate Metabolism

Selenium hyperaccumulator plants, such as certain species of the genus Astragalus, have evolved remarkable adaptations to tolerate and accumulate high concentrations of selenium. These adaptations involve modifications to the this compound metabolism pathway.

A crucial evolutionary adaptation in selenium-hyperaccumulating Astragalus is the ability to detoxify selenium by shunting it away from the synthesis of selenoamino acids that can be mistakenly incorporated into proteins, which can lead to toxicity. In these plants, selenocysteine (B57510) is methylated to form Se-methylselenocysteine, a non-protein amino acid that is then stored in vacuoles. This detoxification step is catalyzed by the enzyme selenocysteine methyltransferase (SMT). The evolution of this specific metabolic pathway allows these plants to thrive in selenium-rich soils.

Interestingly, research suggests that the trait of selenium hyperaccumulation has evolved independently in different plant lineages, a phenomenon known as convergent evolution. This implies that different plant families have developed distinct mechanisms for handling high levels of selenium. For example, while Astragalus species primarily accumulate Se-methylselenocysteine, other hyperaccumulators like those in the Brassicaceae family may utilize different detoxification strategies.

Divergence and Convergence in Sulfur and Selenium Assimilation Pathways: A Comparative Genomics and Proteomics Approach

Due to the chemical similarity between sulfur and selenium, their assimilation pathways are closely linked. Selenate (B1209512) is taken up by plants through sulfate (B86663) transporters and is subsequently metabolized by the same enzymes as sulfate. This shared pathway is a classic example of metabolic convergence. However, comparative genomics and proteomics have revealed significant divergence in the regulation and specificity of these pathways.

Genomic Comparisons: Comparative genomic analyses have shown that the genes encoding the enzymes of the sulfur assimilation pathway are highly conserved across different organisms. However, the number of gene copies and their regulation can vary significantly. For instance, in plants, the expansion of the sulfate transporter gene family has allowed for specialized roles in uptake and translocation, which in turn affects selenium accumulation. In anaerobic methanotrophic archaea (ANME), genomic and proteomic analyses have identified the genetic capacity for assimilatory sulfate reduction, which likely also allows for the assimilation of selenate. The differences in the presence and expression of these genes among different ANME lineages highlight the evolutionary adaptations to specific environments.

Proteomic Analyses: Proteomic studies have provided further insights into the divergence of sulfur and selenium metabolism. In response to selenium exposure, organisms often show changes in the abundance of proteins involved in sulfur assimilation and stress responses. For example, a proteomic analysis of the bacterium Methanococcus maripaludis revealed that selenium availability led to changes in the abundance of approximately 12% of the detected proteins, including those involved in methanogenesis and nitrogen fixation. In plants, proteomic studies have shown that selenium treatment can alter the expression of proteins involved not only in sulfur metabolism but also in antioxidant defense and secondary metabolism.

The evolution of enzymes with altered substrate specificity is another key aspect of divergence. While most ATP sulfurylases and APS reductases can utilize both sulfate and selenate, the efficiency of these reactions can differ. In selenium hyperaccumulators, there may be selective pressure for enzymes that can more efficiently process selenate or for downstream enzymes that can effectively detoxify the resulting seleno-compounds. Conversely, in non-accumulator organisms, there may be selection for enzymes that can discriminate against selenate to avoid toxicity. The bacterial selenocysteine lyase, SclA, has been shown to have a high specificity for L-selenocysteine over L-cysteine, highlighting the evolution of discriminatory mechanisms.

Comparative Metabolomics of this compound in Response to Environmental Stimuli Across Different Species

Metabolomics, the large-scale study of small molecules, provides a powerful tool to investigate the metabolic responses of organisms to environmental stimuli, such as exposure to selenium. Comparative metabolomics across different species can reveal both conserved and species-specific responses to selenium stress.

Upon exposure to selenate, organisms activate the this compound pathway, leading to the synthesis of a variety of selenium-containing metabolites. The profile of these metabolites can vary significantly depending on the species and its ability to tolerate and metabolize selenium.

In Plants: In non-accumulator plants, exposure to high levels of selenium can lead to the accumulation of toxic selenoamino acids like selenomethionine (B1662878), which can be non-specifically incorporated into proteins. Metabolomic studies in apple plants exposed to different selenium concentrations revealed that low concentrations promoted growth by affecting the biosynthesis of amino acids and starch and sucrose (B13894) metabolism, while high concentrations inhibited growth and induced stress responses. In selenium hyperaccumulators like Astragalus, the metabolome is dominated by detoxified selenium compounds such as Se-methylselenocysteine.

In Microorganisms: Microorganisms also exhibit diverse metabolic responses to selenium. Some bacteria can reduce selenate to elemental selenium, a process that can be harnessed for bioremediation. Metabolomic analyses can identify the key metabolic pathways involved in this process. In the nematode Caenorhabditis elegans, the toxicity and bioavailability of different selenium species were found to be inversely related, with organic forms being less toxic but more bioavailable.

Table 2: Comparative Metabolic Responses to High Selenate Exposure

| Organism Type | Key Metabolic Changes | Major Selenium Metabolites |

| Non-accumulator Plants | Increased oxidative stress, accumulation of stress-related metabolites. | Selenocysteine, Selenomethionine (can be toxic). |

| Selenium Hyperaccumulator Plants | Enhanced synthesis of detoxification compounds. | Se-methylselenocysteine, γ-glutamyl-Se-methylselenocysteine. |

| Bacteria | Varies widely; can include reduction to elemental selenium or incorporation into selenoenzymes. | Elemental selenium, Selenocysteine, Selenomethionine. |

| Fungi | Can incorporate selenium into amino acids. | Selenomethionine. |

| Mammals | Primarily metabolism of dietary selenium; excretion of excess. | Selenosugar, Trimethylselenonium ion (in urine). |

Methodological Advancements and Unexplored Research Avenues in Adenylylselenate Science

Integration of Advanced Omics Technologies (e.g., Fluxomics, Metabolomics, Proteomics) for Comprehensive Adenylylselenate Profiling and Pathway Elucidation.

The integration of advanced omics technologies offers a powerful avenue for a comprehensive understanding of this compound metabolism. These technologies provide complementary insights into the molecular landscape of biological systems.

Metabolomics : This approach focuses on the global profiling of metabolites within a biological system. By analyzing the complete set of small-molecule metabolites, metabolomics can identify and quantify this compound and its related compounds, revealing their concentrations and changes under different physiological conditions. Studies on selenium metabolism have successfully employed metabolomics to gain deeper insights into the element's biological role and metabolic responses in various tissues and organisms. nih.govcsic.esmdpi.com For instance, metabolomics has been used to explore the effects of exogenous selenium on fruit differentials and differential genes in Lycium barbarum (wolfberry), identifying major metabolic differentiators and common metabolic pathways influenced by selenium fertilization. mdpi.com

Proteomics : Proteomics involves the large-scale study of proteins, including their expression, modifications, and interactions. In the context of this compound, proteomics can identify enzymes involved in its synthesis, degradation, and transformation. Heteroatom-tagged proteomics, in particular, can be valuable for tracking selenium-containing proteins. nih.gov Integrated proteomic and metabolomic analyses have proven effective in understanding complex biological processes, such as muscle atrophy, by identifying key proteins and metabolites and their involvement in specific pathways. mdpi.combiorxiv.org

Fluxomics : As the physiological counterpart to transcriptomics, proteomics, and metabolomics, fluxomics measures the actual rates of metabolic reactions (fluxes) within a network. nih.govfrontiersin.org While direct measurement of fluxes is challenging, fluxomics can indirectly determine them by analyzing shifts in metabolite levels, often utilizing isotope labeling (e.g., 13C-labeled molecules). frontiersin.org Applying fluxomics to this compound research would provide critical insights into the dynamic flow of selenium through its metabolic pathways, identifying rate-limiting steps and key control points in its biosynthesis and utilization. This approach can reveal how this compound metabolism responds to cellular activity and environmental changes. frontiersin.org

The combination of these omics technologies allows for a holistic view of this compound's role, linking genetic information to protein function and metabolic output. This multi-omics approach can provide a more robust understanding of cellular phenotypes and the intricate interplay within selenium metabolic pathways. mdpi.combiorxiv.orgfrontiersin.org

Development of Genetically Encoded Biosensors for Real-time, In Vivo Detection and Quantification of this compound.

Genetically encoded biosensors represent a promising frontier for real-time, in vivo detection and quantification of this compound. These biosensors are designed to convert the presence of specific metabolites into a detectable signal, often fluorescence, allowing for minimally invasive monitoring within living cells or organisms. jmb.or.krnih.govrsc.orgrsc.org

The principle involves engineering a biological component (e.g., a protein or RNA) that specifically interacts with this compound, coupled with a reporter system (e.g., a fluorescent protein). Upon binding to this compound, the biosensor undergoes a conformational change or triggers a signaling cascade that results in a measurable fluorescent signal. jmb.or.krnih.gov

While general biosensors for selenium compounds, such as those detecting selenite-induced oxidative stress using Escherichia coli expressing roGFP2, have been developed, the creation of highly specific, genetically encoded biosensors for this compound itself remains an unexplored area. semanticscholar.org Such biosensors would offer several advantages:

Real-time monitoring : Enabling continuous observation of this compound levels as they fluctuate in response to various stimuli.

In vivo detection : Allowing measurements within the native cellular environment, preserving physiological context.

High spatiotemporal resolution : Potentially enabling visualization of this compound distribution and dynamics within specific cellular compartments or tissues. nih.govnih.gov

Developing such biosensors would require identifying or engineering specific this compound-binding motifs or regulatory elements that can be coupled to a reporter system. This could involve exploring transcription factor-based biosensors (TFBs) or RNA-based biosensors (RNABs) that respond to intracellular this compound concentrations. jmb.or.kr

Innovative Strategies for Targeted Manipulation of this compound Metabolism in Model Organisms through Genetic Engineering.

Genetic engineering offers powerful tools to precisely manipulate metabolic pathways, including those involving this compound. The goal is to reconfigure cellular metabolism to achieve desired outcomes, such as enhancing or inhibiting this compound synthesis or its downstream conversions. mdpi.comopentextbc.ca

Strategies for targeted manipulation could include:

Gene Overexpression : Increasing the expression of genes encoding enzymes involved in this compound biosynthesis could lead to higher intracellular levels. Conversely, overexpressing enzymes responsible for its degradation or conversion could reduce its concentration. This approach has been successfully used to enhance the biosynthesis of other important metabolites, such as S-adenosyl-L-methionine (SAM), by overexpressing methionine adenosyltransferase. nih.gov

Gene Knockout/Knockdown : Deleting or reducing the expression of specific genes can disrupt this compound metabolic pathways. For example, knocking out genes for enzymes that convert this compound to other compounds could lead to its accumulation, while knocking out genes for its synthesis would result in its depletion. Genetic manipulation has been used to study selenoproteins and the role of selenium in biological processes by examining the consequences of overexpressing or underexpressing Sec tRNA. nih.gov

CRISPR-Cas9 Genome Editing : This precise gene-editing technology allows for targeted modifications to the genome, enabling the introduction of specific mutations, gene deletions, or insertions to alter this compound metabolism. oregonstate.education For instance, it could be used to modify regulatory regions of genes involved in this compound synthesis or to introduce novel enzymes that can process this compound in a desired manner.

Introduction of Novel Pathways : Incorporating genes from other organisms that possess unique selenium metabolic capabilities could introduce new pathways for this compound synthesis or its conversion into novel compounds. This strategy has been explored in plants to enhance selenium phytoremediation by introducing metabolic pathways from selenium hyperaccumulators. tandfonline.comcabidigitallibrary.orgcanada.ca

These genetic engineering approaches, often combined with metabolic engineering principles, aim to optimize metabolic fluxes and improve the yield or alter the distribution of target metabolites. mdpi.comnih.gov By precisely controlling the expression of key genes, researchers can direct metabolic resources toward specific this compound-related outcomes. mdpi.com

Future Directions in the Biochemical and Biological Characterization of Downstream this compound Metabolites and their Functional Roles.

A significant unexplored area in this compound science lies in the comprehensive biochemical and biological characterization of its downstream metabolites and their functional roles. Understanding the fate of this compound after its formation is crucial for fully appreciating its biological significance.

Future research should focus on:

Identification and Structural Elucidation : Employing advanced analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, to identify and determine the precise chemical structures of novel metabolites derived from this compound. This includes both stable end-products and transient intermediates.

Enzymatic Pathways and Mechanisms : Elucidating the specific enzymes and reaction mechanisms involved in the conversion of this compound to its downstream products. This would involve enzyme purification, kinetic studies, and structural biology to understand their catalytic properties.

Biological Functions : Investigating the biological roles of these downstream metabolites. Given this compound's nature as a selenonooxyphosphate ester of adenosine (B11128), its derivatives could potentially be involved in:

Selenium transport and storage : Some metabolites might serve as forms for safe and efficient transport or storage of selenium within cells or organisms.

Redox regulation : Selenium compounds are well-known for their antioxidant properties. Downstream metabolites could participate in maintaining cellular redox balance or act as components of antioxidant defense systems.

Signaling pathways : As an adenosine derivative, this compound's metabolites might interact with or modulate cellular signaling pathways, potentially influencing gene expression, enzyme activity, or other cellular processes.

Interaction with other metabolic networks : Exploring how this compound metabolites integrate with and influence other major metabolic pathways, such as sulfur metabolism, nucleotide metabolism, or one-carbon metabolism. For instance, S-adenosylmethionine (SAM), a related compound, is involved in transmethylation, transsulfuration, and polyamine synthesis, influencing various cellular regulatory pathways and the synthesis of diverse metabolites. nih.govnih.gov

Biomarker Discovery : Identifying specific downstream metabolites that could serve as biomarkers for selenium status, metabolic disorders, or disease states.

By systematically characterizing these downstream metabolites, researchers can uncover novel biochemical pathways, identify new therapeutic targets, and gain a more complete understanding of selenium's multifaceted roles in biology.

Q & A

Q. What enzymatic mechanisms govern the formation of adenylylselenate in selenium metabolism?

this compound is synthesized via ATP sulfurylase, which catalyzes the reaction: ATP + selenate → this compound + pyrophosphate . This step mirrors sulfur assimilation pathways but substitutes selenate for sulfate. Experimental validation involves enzyme purification, kinetic assays, and comparison with ATP sulfurylase activity in sulfur pathways . Key controls include measuring pyrophosphate release and verifying substrate specificity using selenate analogs.

Q. How can researchers distinguish between enzymatic and non-enzymatic pathways in this compound reduction?

Non-enzymatic reduction of this compound to selenide occurs under specific redox conditions, complicating in vitro studies. To isolate enzymatic activity, use isotopic labeling (e.g., ⁷⁵Se-selenate) coupled with kinetic profiling. Compare reaction rates in the presence/absence of ATP sulfurylase inhibitors (e.g., tungstate) and monitor intermediates via HPLC-MS .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) enables precise quantification of selenium-containing metabolites. For structural confirmation, nuclear magnetic resonance (NMR) or tandem mass spectrometry (MS/MS) is advised. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How do discrepancies in reported this compound reduction rates across studies arise, and how can they be resolved?

Variations often stem from differences in experimental conditions (pH, temperature, enzyme purity) or competing non-enzymatic pathways. To reconcile data, standardize assays using homogeneous enzyme preparations (e.g., recombinant ATP sulfurylase) and control redox potential with chelators like EDTA. Cross-validate findings with in vivo models (e.g., yeast or plant mutants lacking sulfur assimilation genes) .

Q. What experimental designs are optimal for probing the role of this compound in selenium toxicity?

Use genetically modified organisms (e.g., Saccharomyces cerevisiae with ATP sulfurylase knockouts) to assess selenate toxicity in the absence of this compound synthesis. Pair this with metabolomic profiling (LC-MS) to track selenium metabolite accumulation. Compare results with wild-type strains to isolate this compound-specific effects .

Q. How can researchers measure the kinetic parameters of ATP sulfurylase with selenate as a substrate?

Employ initial velocity measurements under saturating ATP concentrations while varying selenate levels. Use the Michaelis-Menten equation to calculate and . Validate with Lineweaver-Burk plots and competitive inhibition studies (e.g., sulfate as an inhibitor). Ensure enzyme activity is linear with time and protein concentration .

Q. What strategies mitigate this compound instability during in vitro synthesis?

this compound is prone to hydrolysis and redox degradation. Stabilize it by conducting reactions in anaerobic buffers (e.g., argon-purged Tris-HCl, pH 7.5) with reducing agents (e.g., dithiothreitol). Monitor degradation via UV-Vis spectroscopy (absorbance at 260 nm for adenine moieties) and adjust storage conditions (−80°C with cryoprotectants) .

Methodological & Data Analysis Questions

Q. How should researchers design experiments to assess this compound’s cross-species conservation?

Perform phylogenetic analysis of ATP sulfurylase homologs across plants, yeast, and bacteria. Test enzyme activity with selenate in heterologous expression systems (e.g., E. coli). Use RNAi knockdowns in model organisms to evaluate functional conservation .

Q. What statistical approaches are appropriate for analyzing contradictory data on this compound’s metabolic flux?

Apply multivariate regression to identify confounding variables (e.g., cellular thiol levels, enzyme cofactors). Use principal component analysis (PCA) to cluster datasets by experimental conditions. Validate hypotheses with targeted metabolomics in controlled environments .

Q. How can researchers integrate genomic and metabolomic data to model this compound pathways?

Combine RNA-seq data (to identify upregulated sulfur/selenium genes) with ⁷⁵Se-labeled metabolomics. Use flux balance analysis (FBA) to predict pathway activity in silico, then validate with isotope tracing experiments. Tools like MetaFlux or COBRApy are recommended for modeling .

Tables for Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.